3-Chloro-1-benzofuran-6-carboxylic acid
Description
3-Chloro-1-benzofuran-6-carboxylic acid is a benzofuran derivative characterized by a chlorine substituent at position 3 and a carboxylic acid group at position 6 of the fused benzene-furan ring system. Benzofuran derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity. However, detailed experimental data on its physicochemical properties (e.g., pKa, boiling point) are scarce in publicly available literature, necessitating comparisons with structurally related compounds.
Properties
Molecular Formula |
C9H5ClO3 |
|---|---|
Molecular Weight |
196.58 g/mol |
IUPAC Name |
3-chloro-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C9H5ClO3/c10-7-4-13-8-3-5(9(11)12)1-2-6(7)8/h1-4H,(H,11,12) |
InChI Key |
YCMZUKRVNAJELS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-Chloro-1-benzofuran-6-carboxylic acid, two structurally analogous benzofuran derivatives are analyzed below. Key differences in substituent positions and functional groups highlight how structural variations impact physicochemical behavior.
Structural and Functional Group Comparisons
- This compound : Chlorine at position 3, carboxylic acid at position 5.
- 5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid (CAS 1781859-25-3) : Chlorine at position 5, fluorine at position 6, carboxylic acid at position 2 .
- 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid (CAS 1208402-13-4) : Chlorine at position 6, phenyl group at position 3, carboxylic acid at position 2 .
The position of the carboxylic acid (2 vs. 6) affects electronic distribution and acidity. Ortho-substituted carboxylic acids (position 2) often exhibit lower pKa values due to proximity to the electron-withdrawing furan oxygen, enhancing acidity.
The chlorine substituent at position 3 in the target compound introduces steric and electronic effects distinct from chlorine at positions 5 or 6 in the analogs. Additionally, the phenyl group in 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid increases molecular bulk and lipophilicity, altering solubility and reactivity compared to non-aryl-substituted derivatives.
Physicochemical Properties
The table below summarizes available data for the two analogs, with inferred trends for the target compound:
Implications of Substituent Variations
- In contrast, the target compound’s carboxylic acid at position 6 may exhibit weaker acidity due to reduced electron withdrawal.
- Steric and Lipophilic Effects : The phenyl group in 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid raises molar mass and density, likely reducing aqueous solubility compared to the target compound .
- Reactivity : Chlorine at position 3 in the target compound may direct electrophilic substitution reactions to position 2 or 4, differing from analogs with chlorine at positions 5 or 6.
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